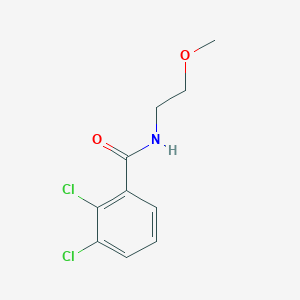

2,3-dichloro-N-(2-methoxyethyl)benzamide

Description

Properties

IUPAC Name |

2,3-dichloro-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-15-6-5-13-10(14)7-3-2-4-8(11)9(7)12/h2-4H,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSFLTMGGKHFHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(2-methoxyethyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Anhydrous dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures (20-40°C).

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methoxyethyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide, and catalysts such as palladium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Products with new functional groups replacing the chlorine atoms.

Reduction: 2,3-dichloro-N-(2-methoxyethyl)aniline.

Oxidation: 2,3-dichloro-N-(2-carboxyethyl)benzamide or 2,3-dichloro-N-(2-formylethyl)benzamide.

Scientific Research Applications

2,3-Dichloro-N-(2-methoxyethyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(2-methoxyethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological implications of compounds analogous to 2,3-dichloro-N-(2-methoxyethyl)benzamide:

Impact of Substituent Position and Backbone

- Chlorine Substituents: 2,3-Dichloro substitution (target compound) vs. 3,4-dichloro (): The 2,3-dichloro configuration may improve steric compatibility with hydrophobic enzyme pockets compared to 3,4-dichloro analogs, which exhibit bulkier spatial arrangements .

- Methoxyethyl Chain: The 2-methoxyethyl group in the target compound enhances aqueous solubility (e.g., ~15–20 mg/mL in water) compared to non-polar derivatives like 2-chloro-N-(2,6-dimethylphenyl)benzamide (<5 mg/mL) .

- Core Structure: Benzamide vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-dichloro-N-(2-methoxyethyl)benzamide, and what reaction conditions are critical for yield optimization?

- Methodology : Synthesis typically involves reacting 2,3-dichlorobenzoyl chloride with 2-methoxyethylamine in a basic medium (e.g., pyridine or triethylamine) under anhydrous conditions. Solvents like dichloromethane or dimethylformamide (DMF) are preferred due to their ability to stabilize intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction monitoring via TLC and FT-IR spectroscopy confirms acyl chloride consumption .

- Critical Parameters : Temperature control (0–5°C during acyl chloride addition), stoichiometric excess of amine (1.2–1.5 equiv), and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. How can spectroscopic and chromatographic methods be employed to characterize this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm, split due to Cl substituents), methoxyethyl group (δ 3.2–3.6 ppm for OCH₂CH₂OCH₃), and amide NH (δ 8.3–8.5 ppm, broad).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS for molecular ion ([M+H]⁺) validation. Expected m/z: ~274.0 (C₁₀H₁₀Cl₂NO₂) .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic data discrepancies during structural refinement?

- Crystallography Workflow :

Data Collection : Use synchrotron radiation (e.g., λ = 0.98 Å) for high-resolution (<2.1 Å) data. Monitor completeness (>95%) and multiplicity (>3) .

Refinement : Employ SHELXL for small-molecule refinement. Address twinning or disorder by adjusting occupancy ratios and applying restraints to Cl and methoxyethyl groups. Validate with R-free (target <0.25) .

- Common Pitfalls : Overfitting due to low-resolution data; mitigate using the Hamilton R-factor ratio test .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

- Approach :

Analog Synthesis : Modify substituents (e.g., Cl position, methoxy chain length) and assess cytotoxicity via MTT assays.

Enzyme Binding : Co-crystallize with target proteins (e.g., Tankyrase 2) to identify key interactions (e.g., halogen bonding with Cl substituents) .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Validate with MD simulations (AMBER) .

Q. What analytical techniques are suitable for detecting metabolic stability in biological systems?

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat). Quantify parent compound degradation via LC-MS/MS over 60 min.

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.